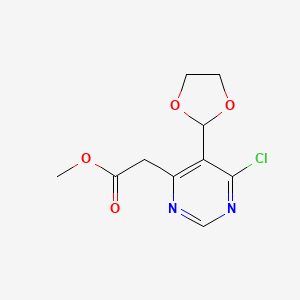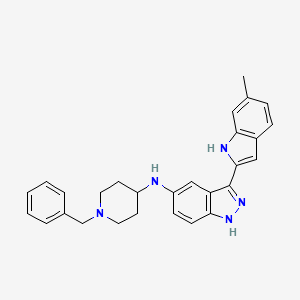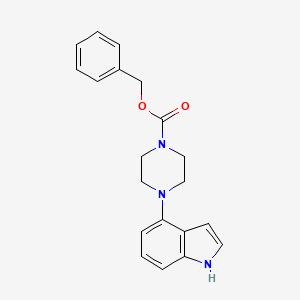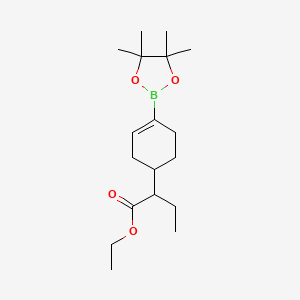
Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate is a chemical compound with the molecular formula C10H11ClN2O4 and a molecular weight of 258.66 g/mol . This compound features a pyrimidine ring substituted with a chloro group and a dioxolane ring, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate typically involves the reaction of appropriate pyrimidine derivatives with chloro and dioxolane substituents. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions . The process ensures high purity and consistency, which is crucial for its applications in various fields.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives with chloro and dioxolane substituents, such as:
Uniqueness
Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.
Propriétés
Formule moléculaire |
C10H11ClN2O4 |
|---|---|
Poids moléculaire |
258.66 g/mol |
Nom IUPAC |
methyl 2-[6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C10H11ClN2O4/c1-15-7(14)4-6-8(9(11)13-5-12-6)10-16-2-3-17-10/h5,10H,2-4H2,1H3 |
Clé InChI |
OYNPFXRNWPWRQS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C(=NC=N1)Cl)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13931010.png)
![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one](/img/structure/B13931029.png)



![1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B13931052.png)
![3,3'-Diselenobis[2-chloropyridine]](/img/structure/B13931053.png)
![6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13931060.png)



